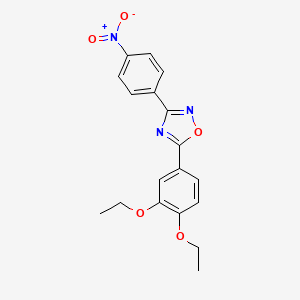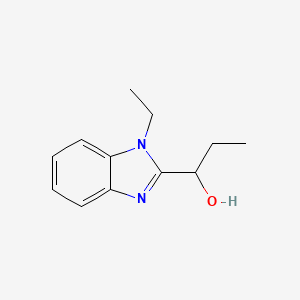![molecular formula C21H20N2O4 B4767962 allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate](/img/structure/B4767962.png)
allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate
Übersicht
Beschreibung
Allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been investigated for its anti-inflammatory and anti-tumor properties. It has also been studied for its potential as a drug delivery system due to its ability to target specific cells and tissues. In agriculture, it has been examined for its potential use as a pesticide. In materials science, it has been explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It is also thought to interact with specific receptors on cells and tissues, allowing for targeted delivery of drugs or other compounds.
Biochemical and Physiological Effects
Studies have shown that allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate has a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. It has also been shown to induce apoptosis (cell death) in tumor cells and inhibit their growth. In addition, it has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate is its ability to target specific cells and tissues, making it a promising candidate for drug delivery systems. It also has low toxicity, making it a safer alternative to other compounds that have been studied for similar applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There are several future directions for research on allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate. One direction is to further investigate its anti-inflammatory and anti-tumor properties and its potential as a drug delivery system. Another direction is to explore its potential use in agriculture as a pesticide. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with specific receptors on cells and tissues. Finally, there is potential for the development of new materials with unique properties using allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate as a building block.
Eigenschaften
IUPAC Name |
prop-2-enyl (E)-2-[(4-acetamidobenzoyl)amino]-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-13-27-21(26)19(14-16-7-5-4-6-8-16)23-20(25)17-9-11-18(12-10-17)22-15(2)24/h3-12,14H,1,13H2,2H3,(H,22,24)(H,23,25)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSCJPQFXOXDQG-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-en-1-yl (2E)-2-({[4-(acetylamino)phenyl]carbonyl}amino)-3-phenylprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4767887.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B4767898.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4767907.png)
![1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B4767910.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4767925.png)
![3-benzyl-5-[(4-bromobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4767928.png)
![5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole](/img/structure/B4767933.png)
![1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4767940.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4767964.png)


![3-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4767982.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4767984.png)
